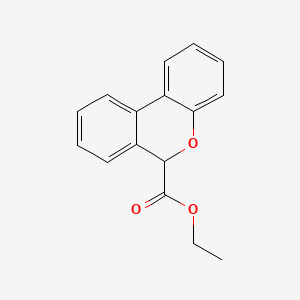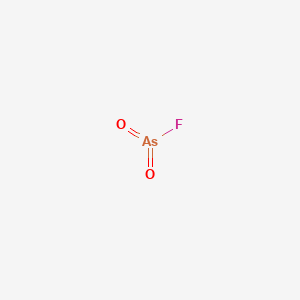![molecular formula C4H6N2 B14417735 1,2-Diazabicyclo[3.1.0]hex-2-ene CAS No. 81194-34-5](/img/structure/B14417735.png)
1,2-Diazabicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazabicyclo[3.1.0]hex-2-ene is a fascinating organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclohexene family, which is characterized by a bicyclic framework containing nitrogen atoms. The structure of this compound includes a three-membered ring fused to a five-membered ring, with nitrogen atoms at the bridgehead positions. This compound exhibits interesting photochromic properties, making it a subject of intense research in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[3.1.0]hex-2-ene can be synthesized through various methods. One common approach involves the reaction of aziridines with aldehydes or ketones in the presence of ammonium acetate. This one-pot reaction yields the desired compound in good yield . Another method involves the cycloaddition of carbenes or carbenoids to cyclopropanes, which are part of five-membered heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Diazabicyclo[3.1.0]hex-2-ene has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Diazabicyclo[3.1.0]hex-2-ene involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, transforming from a closed-ring form to an open-ring form. This transformation is accompanied by a change in color and other physical properties, such as refractive index and dielectric constant . The molecular targets and pathways involved in this process include the aziridine ring and the formation of a zwitterionic imine ylide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide: A derivative with additional functional groups that exhibit similar photochromic properties.
Uniqueness
1,2-Diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure and the presence of nitrogen atoms at the bridgehead positions. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
81194-34-5 |
|---|---|
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
1,2-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-2-5-6-3-4(1)6/h2,4H,1,3H2 |
InChI-Schlüssel |
DPDZHWJFCNDNNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NN2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


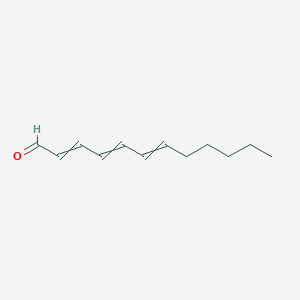

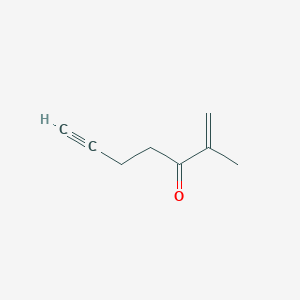
-lambda~2~-stannane](/img/structure/B14417670.png)
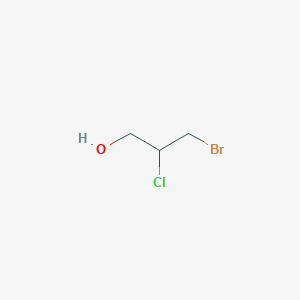
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)


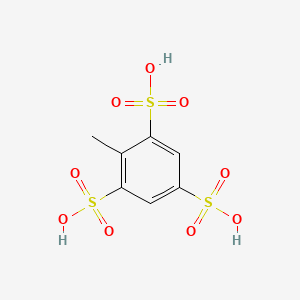
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
